3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and contains a nitrophenoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride typically involves the following steps:
Nitration of 4-methylphenol: The starting material, 4-methylphenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-methyl-2-nitrophenol.
Etherification: The 4-methyl-2-nitrophenol is then reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like ethanol or methanol.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3-[(4-Methyl-2-aminophenoxy)methyl]piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Oxidation: 3-[(4-Carboxy-2-nitrophenoxy)methyl]piperidine.
Scientific Research Applications
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its ability to interact with neurotransmitter receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group may play a role in binding to these targets, while the piperidine ring can influence the compound’s overall conformation and reactivity. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride
- 3-[(4-Methyl-2-aminophenoxy)methyl]piperidine hydrochloride
- 3-[(4-Methyl-2-nitrophenoxy)methyl]morpholine hydrochloride
Uniqueness
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the piperidine ring also imparts distinct properties compared to other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(4-methyl-2-nitrophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-10-4-5-13(12(7-10)15(16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTFEBLDDZODSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCNC2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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